molecular formula C38H62N4O17 B1192360 Bis-Mal-PEG11

Bis-Mal-PEG11

Numéro de catalogue: B1192360
Poids moléculaire: 846.93
Clé InChI: XDOQKMMEKFZMGB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bis-Mal-PEG11 is a PEG derivative containing a two maleimide groups. The maleimide groups will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The hydrophilic PEG spacer increases solubility in aqueous media.

Applications De Recherche Scientifique

Key Features

  • Reactive Maleimide Groups : Enable efficient conjugation with thiol-containing molecules through the maleimide-thiol reaction.
  • PEG Spacer : Increases solubility and reduces nonspecific interactions, making it suitable for biological applications.

Scientific Research Applications

  • Antibody-Drug Conjugates (ADCs)
    • Bis-Mal-PEG11 is extensively utilized in the development of ADCs. By linking cytotoxic drugs to monoclonal antibodies, it allows for targeted cancer therapy. The maleimide-cysteine reaction ensures selective attachment, improving drug delivery to cancer cells while minimizing systemic toxicity .
  • Imaging Agents and Diagnostics
    • The compound facilitates the precise attachment of imaging agents to antibodies or other biomolecules. This application is crucial for creating highly specific diagnostic probes used in various imaging techniques, enhancing the sensitivity and specificity of disease detection .
  • Regenerative Medicine
    • In regenerative medicine, this compound is applied to functionalize biomaterials such as hydrogels and scaffolds. This enhances cell adhesion and biocompatibility through thiol-maleimide reactions, which are vital for tissue engineering and regenerative therapies .
  • Viral Fusion Inhibition
    • Recent studies have demonstrated the use of this compound in developing antiviral agents. For instance, it has been used to create dimeric constructs that inhibit viral fusion processes effectively. These constructs showed enhanced antiviral potency compared to their monomeric counterparts .
  • Protein Degradation Targeting (PROTACs)
    • This compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This application allows for targeted degradation of specific proteins within cells, offering a novel approach to therapeutic intervention in various diseases, including cancer .

Case Studies

Application AreaStudy ReferenceKey Findings
Antibody-Drug Conjugates Demonstrated improved targeting and reduced off-target effects in cancer therapy.
Imaging Agents Developed highly specific probes that enhance imaging capabilities for diagnostics.
Regenerative Medicine Improved cell adhesion and biocompatibility in scaffold applications for tissue engineering.
Viral Fusion Inhibition Dimeric constructs showed significantly higher potency against viral infections compared to monomers.
PROTAC Development Enabled targeted degradation of proteins, showcasing potential for therapeutic applications.

Q & A

Q. How to design reproducible experiments for Bis-Mal-PEG11 synthesis and characterization?

Basic Research Question

  • Methodological Answer : Reproducible synthesis requires strict documentation of reaction conditions (e.g., molar ratios, temperature, solvent purity) and characterization protocols. Follow these steps:
    • Synthesis : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of maleimide groups. Monitor reaction progress via thin-layer chromatography (TLC) or NMR .
    • Purification : Employ size-exclusion chromatography (SEC) to isolate this compound from unreacted precursors. Validate purity via HPLC with UV detection at 260 nm .
    • Characterization : Confirm molecular weight using MALDI-TOF MS and compare with theoretical values. Use FTIR to verify maleimide functional groups .
  • Key Consideration : Include negative controls (e.g., reactions without catalysts) to validate specificity.

Q. What frameworks guide hypothesis formulation for this compound's biochemical interactions?

Basic Research Question

  • Methodological Answer : Use structured frameworks to ensure hypotheses are testable and grounded in literature:
    • PICO : Define Population (e.g., cancer cells), Intervention (this compound-drug conjugates), Comparison (free drug), and Outcome (cytotoxicity reduction) .
    • FINER : Assess hypotheses for Feasibility (e.g., in vitro vs. in vivo models), Novelty (gap in PEGylation stability studies), and Ethical compliance (e.g., biocompatibility testing) .
  • Example : "Does this compound-mediated drug delivery reduce off-target toxicity compared to free drug administration in murine models?"

Q. How to analyze contradictory data in this compound crosslinking efficiency studies?

Advanced Research Question

  • Methodological Answer : Address contradictions through systematic root-cause analysis:
    • Technical Variability : Check batch-to-batch differences in PEG chain length (via SEC) or maleimide activation (via Ellman’s assay) .
    • Environmental Factors : Test crosslinking under controlled humidity and temperature to rule out moisture-induced hydrolysis .
    • Statistical Reconciliation : Apply ANOVA to compare efficiency across conditions (e.g., pH 6.5 vs. 7.4) and identify outliers .
  • Case Study : If crosslinking efficiency drops at high concentrations, assess aggregation via dynamic light scattering (DLS) .

Q. What are best practices for integrating this compound into controlled drug delivery systems?

Advanced Research Question

  • Methodological Answer : Optimize drug release kinetics and stability using:
    • Linker Design : Compare maleimide vs. thiol-reactive alternatives for pH-sensitive cleavage .
    • In Vitro Testing : Use dialysis membranes to simulate drug release profiles in PBS (pH 5.0 and 7.4) .
    • Stability Studies : Monitor conjugate integrity over 14 days at 4°C and 25°C via SEC-MALS .
  • Data Interpretation : Correlate release rates with therapeutic efficacy in 3D tumor spheroid models .

Q. How to optimize this compound's solubility without compromising stability?

Advanced Research Question

  • Methodological Answer : Balance solubility and stability through iterative formulation:
    • Co-Solvent Screening : Test water-miscible solvents (e.g., DMSO, ethanol) at ≤5% v/v to enhance solubility without inducing precipitation .
    • Lyophilization : Add cryoprotectants (e.g., trehalose) to maintain PEG integrity during freeze-drying .
    • Accelerated Stability Testing : Incubate solutions at 40°C/75% RH for 4 weeks and assess degradation via HPLC .

Q. How to validate this compound's molecular weight using multiple techniques?

Basic Research Question

  • Methodological Answer : Cross-validate molecular weight to ensure accuracy:
    • Primary Method : MALDI-TOF MS for exact mass measurement .
    • Secondary Methods : SEC with multi-angle light scattering (SEC-MALS) for hydrodynamic radius and polydispersity index (PDI) .
    • Tertiary Validation : Compare with theoretical NMR integration ratios (e.g., PEG vs. maleimide protons) .

Q. What statistical methods assess variability in this compound's conjugation efficiency?

Advanced Research Question

  • Methodological Answer : Quantify variability using:
    • Descriptive Statistics : Calculate mean ± SD for triplicate conjugation experiments .
    • Multivariate Analysis : Apply PCA to identify dominant factors (e.g., reaction time, temperature) .
    • Error Propagation Models : Estimate uncertainty in final drug-loading calculations .

Q. How to address batch-to-batch variability in this compound synthesis?

Advanced Research Question

  • Methodological Answer : Mitigate variability via:
    • Process Controls : Standardize initiator-to-monomer ratios and reaction quenching times .
    • Quality Metrics : Set acceptance criteria for PDI (<1.2) and maleimide functionality (>95%) .
    • DoE (Design of Experiments) : Use response surface methodology to optimize critical parameters .

Q. How to align this compound research with existing literature using systematic reviews?

Basic Research Question

  • Methodological Answer : Conduct a systematic review to contextualize findings:
    • Search Strategy : Use PubMed/Scopus keywords: "Bis-Maleimide PEG," "PEGylation stability," "drug conjugate pharmacokinetics" .
    • Data Extraction : Tabulate PEG chain lengths, conjugation methods, and in vivo half-lives from ≥20 studies .
    • Gap Analysis : Highlight understudied areas (e.g., long-term immunogenicity) for future work .

Q. What protocols ensure ethical handling of this compound in biological studies?

Basic Research Question

  • Methodological Answer : Adhere to ethical guidelines for biocompatibility:
    • In Vitro Testing : Screen for cytotoxicity in primary human fibroblasts (ISO 10993-5) .
    • Animal Studies : Obtain IACUC approval for dosing protocols; include sham controls .
    • Data Transparency : Report adverse events (e.g., inflammatory responses) even if statistically insignificant .

Propriétés

Formule moléculaire

C38H62N4O17

Poids moléculaire

846.93

Nom IUPAC

N,N'-(3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane-1,35-diyl)bis(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide)

InChI

InChI=1S/C38H62N4O17/c43-33(5-9-41-35(45)1-2-36(41)46)39-7-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-8-40-34(44)6-10-42-37(47)3-4-38(42)48/h1-4H,5-32H2,(H,39,43)(H,40,44)

Clé InChI

XDOQKMMEKFZMGB-UHFFFAOYSA-N

SMILES

O=C1C=CC(N1CCC(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(CCN2C(C=CC2=O)=O)=O)=O)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Bis-Mal-PEG11

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.